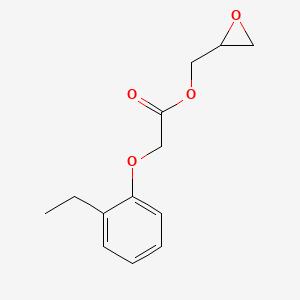

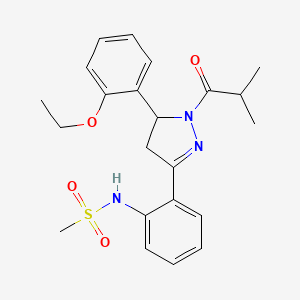

![molecular formula C11H18Cl3N3O B2812900 1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride CAS No. 2413898-97-0](/img/structure/B2812900.png)

1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16ClN3O.2ClH/c1-16-11-9(2-3-10(12)14-11)8-15-6-4-13-5-7-15;;/h2-3,13H,4-8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Anti-mycobacterial Activity

Piperazine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of these compounds highlight their potential as cost-effective and selective anti-mycobacterial agents, providing a basis for further development in addressing tuberculosis (TB) treatment challenges (Girase et al., 2020).

Therapeutic Applications and Patent Reviews

Piperazine nuclei are found in a wide array of therapeutic drugs targeting various conditions, including psychiatric disorders, cardiovascular diseases, and cancer. Modifications to the piperazine structure can significantly impact the pharmacokinetics and dynamics of these molecules, showcasing the scaffold's flexibility in drug discovery. This versatility reflects the ongoing interest and potential of piperazine-based molecules in developing new treatments for diverse diseases (Rathi et al., 2016).

Metabolic Profiling and Reactive Intermediates

Studies on the metabolism of drugs containing piperazine structures, such as saracatinib, reveal the formation of reactive intermediates. Understanding these metabolic pathways and identifying reactive metabolites is crucial for elucidating side effects and improving the safety profiles of these compounds. This insight aids in the design of safer drugs with minimized adverse effects (Attwa et al., 2018).

Broad Spectrum of Pharmacological Activities

Piperazine and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, and anti-inflammatory effects. These compounds have been integrated into various biologically active molecules, underscoring their importance in medicinal chemistry and drug design. The exploration of piperazine analogues continues to be a fruitful area for discovering novel therapeutic agents with enhanced efficacy and reduced toxicity (Mohammed et al., 2015).

properties

IUPAC Name |

1-[(6-chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O.2ClH/c1-16-11-9(2-3-10(12)14-11)8-15-6-4-13-5-7-15;;/h2-3,13H,4-8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJCWENRTWCZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)CN2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)

![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)

![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)